molecular formula C13H14N2O2 B1430366 Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate CAS No. 942040-15-5

Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate

Cat. No. B1430366
CAS RN: 942040-15-5
M. Wt: 230.26 g/mol
InChI Key: NUALAQVRUYQGTO-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of this compound, pyrazole derivatives have been synthesized and studied for their antileishmanial and antimalarial activities . The synthesis involved the use of hydrazine-coupled pyrazoles .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not available in the searched resources .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate has been utilized in various synthetic pathways, showcasing its versatility in organic chemistry. Research demonstrates its application in the synthesis of condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones, as well as 1,5-dihydro- and 2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones, through Pd-catalysed cross-coupling reactions and subsequent cyclization processes (Arbačiauskienė et al., 2011). Additionally, its derivatives have been synthesized for the selective production of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, revealing its potential in generating diverse heterocyclic compounds (Lebedˈ et al., 2012).

Structural and Spectroscopic Analysis

This compound has also been a subject of structural and spectroscopic analysis. Studies involving single crystal X-ray diffraction and density functional theory (DFT) have contributed to a deeper understanding of its molecular geometry, electronic structure, and the nature of its intermolecular interactions. These investigations have facilitated insights into the compound's crystal packing and stabilization mechanisms, further highlighting its significance in materials science and chemistry (Viveka et al., 2016).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have shown promising applications as corrosion inhibitors. Their efficacy in protecting mild steel in acidic environments has been documented, with one study reporting a high efficiency rate of 98.8% at certain concentrations. This highlights the compound's potential in industrial applications, particularly in the enhancement of metal longevity and resistance to corrosive processes (Dohare et al., 2017).

Bioactive Derivatives and Pharmacological Potential

The structural modification of this compound has led to the creation of bioactive derivatives with potential pharmacological applications. While specific studies focusing directly on this compound were not found, related research indicates the broader relevance of pyrazole derivatives in drug discovery and development. These compounds exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, underscoring the value of this compound as a precursor in medicinal chemistry (Zhao & Wang, 2023).

properties

IUPAC Name

ethyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-8-11(14-15-12)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUALAQVRUYQGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate
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Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate
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Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate
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Ethyl 5-(2-methylphenyl)-1H-pyrazole-3-carboxylate

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